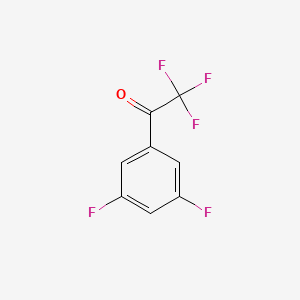

1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,5-difluorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJBBHOADBTNFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375097 | |

| Record name | 1-(3,5-difluorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845823-12-3 | |

| Record name | 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845823-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-difluorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2,3',5'-Pentafluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone CAS number 845823-12-3

An In-Depth Technical Guide to 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone (CAS: 845823-12-3)

Introduction: A Key Building Block in Modern Chemistry

This compound is a highly functionalized aromatic ketone that has garnered significant interest within the scientific community. Its unique structure, featuring a trifluoromethyl ketone moiety and a difluorinated phenyl ring, makes it a valuable intermediate and building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development. The presence of multiple fluorine atoms imparts distinct physicochemical properties that are highly sought after in drug design, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] This guide provides a comprehensive technical overview of its properties, synthesis, characterization, applications, and safe handling procedures, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

The structural and chemical identity of this compound is well-defined. These fundamental properties are crucial for its application in synthetic chemistry and for predicting its behavior in various chemical environments.

| Property | Value | Source(s) |

| CAS Number | 845823-12-3 | [2][3][4][5][6] |

| Molecular Formula | C₈H₃F₅O | [4] |

| Molecular Weight | 210.10 g/mol | [4] |

| IUPAC Name | This compound | [3] |

| Synonym | 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethan-1-one | [2] |

| Appearance | Liquid (data for similar compounds suggest it may be a liquid or low-melting solid) | [7] |

| Purity | ≥95% | [2] |

| InChI Key | VPJBBHOADBTNFQ-UHFFFAOYSA-N | [3] |

| SMILES | C1=C(C=C(C=C1F)F)C(=O)C(F)(F)F | [3] |

Synthesis and Mechanistic Considerations

The synthesis of aryl trifluoromethyl ketones is a cornerstone of organofluorine chemistry. While specific literature for the synthesis of CAS 845823-12-3 is not detailed in the provided results, a common and industrially scalable method for analogous compounds is the Friedel-Crafts acylation.[8] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with a trifluoroacetylating agent in the presence of a Lewis acid catalyst.

A plausible synthetic route starting from 1,3-difluorobenzene is outlined below. The choice of a strong Lewis acid like aluminum chloride (AlCl₃) is critical to activate the acylating agent and drive the substitution on the electron-deficient difluorinated ring. The reaction is typically performed in an inert solvent to control the reaction temperature and facilitate stirring.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

To a cooled (0 °C) and stirred solution of aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane), add trifluoroacetic anhydride dropwise.

-

After the initial exotherm subsides, add 1,3-difluorobenzene to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring progress by TLC or GC-MS.

-

Upon completion, quench the reaction by carefully pouring it over ice-water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via distillation or column chromatography to yield the final compound.

Spectroscopic Characterization Profile

Structural elucidation of the target molecule relies on a combination of spectroscopic techniques. Based on its structure, the following spectral data can be predicted.[9][10][11]

Caption: Molecular structure with key atoms labeled for NMR and IR assignment.

| Technique | Expected Observations |

| ¹H NMR | Two signals are expected in the aromatic region (δ 7.0-8.0 ppm). The two equivalent protons ortho to the ketone will appear as a doublet of triplets. The single proton para to the ketone will appear as a triplet of triplets. |

| ¹³C NMR | Signals for the trifluoromethyl carbon (quartet due to C-F coupling), the carbonyl carbon, and four distinct aromatic carbons are expected. |

| ¹⁹F NMR | Two distinct signals are anticipated. One for the two equivalent fluorine atoms on the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. |

| IR Spectroscopy | A strong absorption band characteristic of the ketone C=O stretch (around 1700-1730 cm⁻¹). Strong C-F stretching bands will also be prominent (around 1100-1300 cm⁻¹).[9] |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 210. Key fragmentation patterns would likely include the loss of the CF₃ group and cleavage at the carbonyl group. |

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its utility as a versatile synthetic intermediate. The trifluoromethyl ketone is a powerful electrophile and can undergo a variety of transformations, including reductions to form chiral alcohols or reactions with nucleophiles to build more complex scaffolds.

Key Roles in Synthesis:

-

Precursor to Chiral Alcohols: Asymmetric reduction of the ketone provides access to trifluoromethylated chiral secondary alcohols, which are important motifs in many biologically active compounds.

-

Synthesis of Heterocycles: The ketone functionality can be used as a handle to construct various heterocyclic rings, which are prevalent in medicinal chemistry.

-

Pharmaceutical Intermediates: Structurally similar compounds are key intermediates in the synthesis of modern pharmaceuticals and agrochemicals, such as the insecticide Lotilaner.[12] The 3,5-difluorophenyl moiety is often used to modulate electronic properties and improve pharmacokinetic profiles.

Caption: Role as a versatile intermediate in synthesizing high-value chemical entities.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount to ensure safety. The information is derived from safety data sheets for the compound and structurally related chemicals.[7][13]

-

General Handling: Use only in a chemical fume hood.[7] Avoid breathing vapors, mist, or gas.[7][13] Avoid contact with skin and eyes.[7]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7][13]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7][13]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[7][13]

-

Ingestion: Wash out the mouth with water. Do NOT induce vomiting.[7][13]

-

In all cases of exposure, seek immediate medical attention.[7][13]

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[7] It is recommended to keep the material refrigerated.[7]

-

Fire Fighting: Use dry powder, carbon dioxide, or chemical foam.[7] Wear a self-contained breathing apparatus for firefighting.[13]

-

Spill Response: Absorb spills with inert material and transfer to a closable, labeled container for disposal by a licensed professional waste disposal service.[7]

Conclusion

This compound (CAS 845823-12-3) stands out as a specialty chemical of significant importance. Its fluorinated structure provides a unique combination of reactivity and stability, making it an invaluable tool for chemists in drug discovery and materials science. Understanding its synthesis, properties, and handling is crucial for leveraging its full potential in the development of next-generation molecules.

References

-

Allfluoro Pharmaceutical Co. Ltd. Product Information. [Link]

- Safety Data Sheet. This compound. (Provided via Google Search results, specific supplier URL not available).

- Material Safety Data Sheet. 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone. (Provided via Google Search results, specific supplier URL not available).

- Atomax Chemicals Co., Ltd. Product Listing. (Provided via Google Search results, specific supplier URL not available).

-

J&K Scientific. This compound | 845823-12-3. [Link]

- CHEMOS GmbH & Co. KG. Product Listing. (Provided via Google Search results, specific supplier URL not available).

-

PubChem. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. [Link]

-

Capot Chemical. MSDS of 1-(3,5-Dichloro-4-fluoro-phenyl)-2,2,2-trifluoroethanone. [Link]

-

Allfluoro Pharmaceutical Co. Ltd. This compound. [Link]

-

Reagentia. This compound (CAS/ID No. 845823-12-3). [Link]

-

European Patent Office. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLOROPHENYL)-2,2,2-TRIFLUOROETHANONE AND DERIVATIVES THEREOF. [Link]

- Google Patents. KR20230117260A - Process for the preparation of 1-(3,5-dichlorophenyl)

-

PubChem. 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-one. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone in Modern Drug Synthesis. [Link]

-

IndiaMART. 1-(3,5-Dichlorophenyl)- 2,2,2-Trifluoroethanone. [Link]

- Exploring 1-(2,3-Difluorophenyl)ethanone: A Key Pharmaceutical Intermediate. (Provided via Google Search results, specific supplier URL not available).

-

ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF. [Link]

- McMahon, R. J. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (Provided via Google Search results, specific URL not available).

- Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Mary-Yohannan-Mary/6a6c11818d6a911767676e1046894d352163b716]([Link]

-

YouTube. Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated Ketones Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound,845823-12-3->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 5. This compound (CAS/ID No. 845823-12-3) | Reagentia [reagentia.eu]

- 6. Search Results - AK Scientific [aksci.com]

- 7. aobchem.com [aobchem.com]

- 8. data.epo.org [data.epo.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. youtube.com [youtube.com]

- 12. nbinno.com [nbinno.com]

- 13. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

An In-Depth Technical Guide to 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal and agricultural chemistry. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and modulated physicochemical properties, making them invaluable in the design of novel therapeutic agents and high-performance materials.[1][2] Within this context, 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone emerges as a pivotal building block. Its unique electronic architecture, characterized by a trifluoroacetyl moiety and a difluorinated phenyl ring, offers a versatile platform for complex molecular synthesis. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and analytical characterization, tailored for the practicing scientist.

Section 1: Physicochemical and Structural Properties

This compound is a highly functionalized aromatic ketone. The combination of five fluorine atoms imparts distinct properties that are central to its utility in chemical synthesis.

Key Property Summary

| Property | Value | Source |

| IUPAC Name | This compound | J&K Scientific[3] |

| CAS Number | 845823-12-3 | J&K Scientific[3] |

| Molecular Formula | C₈H₃F₅O | Allfluoro[4] |

| Molecular Weight | 210.10 g/mol | Allfluoro[4] |

| Boiling Point | 173.4°C at 760 mmHg | Crysdot LLC |

| Appearance | Data not available; expected to be a liquid or low-melting solid | - |

| Solubility | Insoluble in water; soluble in common organic solvents | General chemical principles |

Structural Diagram

Caption: Molecular structure of this compound.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of aryl trifluoromethyl ketones is a well-established field, with several reliable methods available. For this compound, the most logical and industrially scalable approach is the Friedel-Crafts acylation of 1,3-difluorobenzene.

Proposed Synthetic Workflow: Friedel-Crafts Acylation

This reaction involves the electrophilic acylation of the aromatic ring of 1,3-difluorobenzene using a highly reactive trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

Caption: Proposed workflow for the synthesis via Friedel-Crafts acylation.

Experimental Causality and Protocol

-

Catalyst Activation: The Lewis acid (AlCl₃) coordinates with an oxygen atom of the trifluoroacetic anhydride. This polarization weakens the C-O-C bond, facilitating the formation of the highly electrophilic trifluoroacylium ion. The choice of a strong Lewis acid is critical to generate a sufficiently reactive electrophile to overcome the deactivating effect of the fluorine atoms on the aromatic ring.[5]

-

Electrophilic Attack: The electron-rich π-system of 1,3-difluorobenzene attacks the trifluoroacylium ion. The two fluorine atoms are meta-directing and deactivating; however, acylation occurs preferentially at the C4 position (meta to both fluorines and ortho to one), which is the most activated site.

-

Deprotonation & Regeneration: The resulting intermediate, a σ-complex, loses a proton to restore aromaticity. The [AlCl₃(O₂CCF₃)]⁻ complex assists in this step, regenerating the Lewis acid catalyst (in principle, though it is often consumed).

-

Workup: The reaction is carefully quenched by pouring it onto ice or into dilute acid to decompose the aluminum complexes and facilitate the isolation of the product.

Protocol: Laboratory-Scale Synthesis

-

Apparatus: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl if trifluoroacetyl chloride is used).

-

Procedure:

-

Charge the flask with anhydrous aluminum chloride (1.1 eq.) and an inert solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0°C in an ice bath.

-

Add 1,3-difluorobenzene (1.0 eq.) to the flask.

-

Add trifluoroacetic anhydride (1.1 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Section 3: Chemical Reactivity Profile

The reactivity of this compound is dominated by the powerful electron-withdrawing nature of the trifluoromethyl group, which profoundly influences the adjacent carbonyl.

Key Reactivity Centers

Caption: Key reactivity sites of the molecule.

-

The Trifluoroacetyl Group: The primary site of reactivity is the carbonyl carbon. The three fluorine atoms on the adjacent methyl group are intensely electron-withdrawing, creating a significant partial positive charge (δ+) on the carbonyl carbon.[6] This makes the ketone exceptionally electrophilic and highly susceptible to attack by nucleophiles.[6][7][8]

-

Hydration: In aqueous media, trifluoroacetophenones can exist in equilibrium with their hydrate form, a geminal diol. This is a direct consequence of the carbonyl's high electrophilicity.[9]

-

Reduction: The ketone can be readily reduced to the corresponding secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄). The resulting chiral alcohol is a valuable synthetic intermediate.

-

Enzyme Inhibition: This enhanced reactivity is the basis for the use of fluoromethyl ketones as inhibitors of serine and cysteine proteases.[10] The ketone acts as a "warhead," forming a stable hemiacetal or hemithioacetal with active site residues.

-

-

The 3,5-Difluorophenyl Ring: The aromatic ring is electron-deficient due to the two meta-positioned fluorine atoms and the trifluoroacetyl group. Consequently, it is strongly deactivated towards electrophilic aromatic substitution. Any forced substitution would be directed to the C2, C4, or C6 positions, but would require harsh reaction conditions. Conversely, the electron-poor nature of the ring makes it a candidate for nucleophilic aromatic substitution (SNAᵣ), although this is less common than reactions at the carbonyl.

Section 4: Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity and purity of a synthesized batch of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

Protocol:

-

Dissolve ~10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

-

-

Expected Spectral Features:

-

¹H NMR: The spectrum will be simple, showing signals for the three aromatic protons. The proton at C4 will likely appear as a triplet due to coupling with the two meta-fluorine atoms. The protons at C2 and C6 will be equivalent and may appear as a doublet of triplets.

-

¹³C NMR: Key signals include the carbonyl carbon (~178-182 ppm), which will appear as a quartet due to coupling with the three ¹⁹F nuclei of the CF₃ group. The CF₃ carbon itself will also be a quartet (~115-120 ppm). The aromatic carbons will show complex splitting patterns due to C-F coupling.

-

¹⁹F NMR: Two main signals are expected. One for the two equivalent aromatic fluorines and a second, more intense signal for the trifluoromethyl group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

Protocol:

-

Place a drop of the neat liquid sample (if applicable) between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Alternatively, dissolve a small amount of solid sample in a volatile solvent, deposit it on a salt plate, and allow the solvent to evaporate.

-

Record the spectrum from approximately 4000 to 600 cm⁻¹.

-

-

Expected Characteristic Absorptions:

-

~1720-1740 cm⁻¹: A strong, sharp absorption corresponding to the C=O (carbonyl) stretch. The frequency is higher than a typical ketone due to the electron-withdrawing effect of the fluorine atoms.

-

~1600, 1450 cm⁻¹: Absorptions from C=C stretching within the aromatic ring.

-

~1100-1350 cm⁻¹: A series of very strong, complex bands characteristic of C-F bond stretching from both the CF₃ group and the aromatic C-F bonds.

-

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern.

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analyze using Gas Chromatography-Mass Spectrometry (GC-MS) with electron impact (EI) ionization or Electrospray Ionization (ESI).

-

-

Expected Results:

-

Molecular Ion (M⁺): A clear peak at m/z = 210, corresponding to the molecular weight of the compound.

-

Key Fragments: Expect to see characteristic fragments resulting from the loss of CF₃ (m/z = 141) and the formation of the CF₃⁺ ion (m/z = 69).

-

Section 5: Safety, Handling, and Storage

While a specific, comprehensive safety datasheet for this compound is not widely available, data from analogous compounds like 2,2,2-trifluoroacetophenone and its chlorinated derivatives provide a strong basis for a cautious handling protocol.[11][12]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or chemical goggles are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin Protection: A standard laboratory coat should be worn.

-

Respiratory Protection: Handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mist.

-

Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and strong bases.[11]

-

-

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place away from direct sunlight.

-

Conclusion

This compound is a highly valuable and reactive chemical intermediate. Its properties are defined by the interplay between its electron-deficient aromatic ring and the exceptionally electrophilic trifluoroacetyl group. This unique profile makes it a prime candidate for the synthesis of complex, fluorinated molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, reactivity, and analytical profile, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

-

Powers, J. C., Asaad, M. M., & Kam, C. M. (2002). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Journal of Medicinal Chemistry, 45(25), 5487-5500. [Link]

-

ResearchGate. (2023). Reactivity comparison of trifluoroacetophenone and acetophenone. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Trifluoroacetophenone as a Chemical Intermediate: Properties and Uses. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis Applications of Trifluoroacetophenone. [Link]

-

MDPI. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. [Link]

-

WIPO Patentscope. (2016). WO/2016/058896 PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. [Link]

-

Crysdot LLC. (n.d.). This compound. [Link]

-

Allfluoro Pharmaceutical Co., Ltd. (n.d.). This compound. [Link]

-

ACS Publications. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. [Link]

-

ResearchGate. (n.d.). Synthesis of α‐fluorinated ketone 66 and carboxylic acid 10. [Link]

-

Thermo Fisher Scientific. (2012). 2,2,2-Trifluoroacetophenone - SAFETY DATA SHEET. [Link]

-

European Patent Office. (2019). PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLOROPHENYL)-2,2,2-TRIFLUOROETHANONE AND DERIVATIVES THEREOF. [Link]

-

ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. [Link]

- Google Patents. (n.d.). ES2755333T3 - Process to prepare 1-(3,5-dichlorophenyl)

-

Reagentia. (n.d.). This compound (CAS/ID No. 845823-12-3). [Link]

-

Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. [Link]

-

PubChem. (n.d.). 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. [Link]

-

Justia Patents. (2017). process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound,845823-12-3->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 5. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | C8H2Cl2F4O | CID 75530023 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Significance of Fluorinated Ketones in Drug Discovery

An In-Depth Technical Guide to the Synthesis of 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone

This guide provides a comprehensive technical overview of the primary synthetic pathways to this compound, a key building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the mechanistic rationale, detailed experimental protocols, and critical process variables for the most relevant synthetic strategies.

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of contemporary drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] When combined with a difluorinated phenyl ring, as in this compound, the resulting molecule becomes a highly valuable synthon for creating complex pharmaceutical intermediates. This ketone is a precursor to a range of bioactive molecules, including potent insecticides and veterinary drugs.[3][4]

The synthesis of such highly fluorinated structures presents unique challenges. The strong electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aromatic ring and adjacent functional groups. This guide explores the principal synthetic routes, focusing on the underlying chemical principles that govern their success and providing practical, field-proven insights for their execution.

Physicochemical and Spectroscopic Profile

A clear understanding of the target compound's properties is fundamental.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 845823-12-3[5] |

| Molecular Formula | C8H3F5O |

| Molecular Weight | 210.10 g/mol |

| IUPAC Name | This compound[5] |

| Appearance | Colorless oil (typical) |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.7 ppm (m, 2H), ~7.3 ppm (m, 1H) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~ -71 ppm (s, 3F, CF₃), ~ -103 ppm (s, 2F, Ar-F)[6] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~177.6 (q, ²JCF = 37.08 Hz, C=O), 162.5 (dd, ¹JCF = 250 Hz, ³JCF = 12 Hz, C-F), 116.2 (q, ¹JCF = 290.54 Hz, CF₃), 113.5 (m), 112.5 (m) |

Note: NMR spectral data are approximate and can vary based on solvent and instrument conditions. The provided data is a composite representation from typical characterizations.

Core Synthetic Pathways

The synthesis of this compound is dominated by two primary strategies: organometallic addition and electrophilic aromatic substitution. Each approach offers a distinct set of advantages and challenges.

Pathway I: Grignard Reagent Addition

This classical organometallic approach is one of the most reliable and widely used methods for forming the crucial aryl-carbonyl bond. The core of this strategy involves the reaction of a Grignard reagent derived from 1-bromo-3,5-difluorobenzene with a suitable trifluoroacetylating agent.

Mechanistic Rationale: The Grignard reaction hinges on the nucleophilic character of the organomagnesium halide (R-MgX).[7] The carbon atom bonded to magnesium is highly polarized (Cδ⁻-Mgδ⁺), rendering it a potent nucleophile and a strong base. This nucleophilic carbon readily attacks the electrophilic carbonyl carbon of a trifluoroacetylating agent. The choice of the trifluoroacetylating agent is critical; while trifluoroacetic anhydride is highly reactive, it can lead to the formation of a tertiary alcohol via a second addition. More controlled and often higher-yielding reactions are achieved with less reactive acyl donors like N-(trifluoroacetyl)piperidine or ethyl trifluoroacetate.[8][9]

The entire process must be conducted under strictly anhydrous conditions, as even trace amounts of water will protonate and destroy the Grignard reagent, halting the reaction.[7][10]

Experimental Protocol: Synthesis via Grignard Reagent

Caption: Workflow for Grignard-based synthesis.

Materials & Reagents:

-

1-Bromo-3,5-difluorobenzene

-

Magnesium turnings (activated)

-

Anhydrous tetrahydrofuran (THF)

-

N-(Trifluoroacetyl)piperidine or Ethyl trifluoroacetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Methyl tert-butyl ether (MTBE) or Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. All glassware must be rigorously flame-dried or oven-dried and cooled under an inert atmosphere.

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.1 equivalents) into the flask.

-

Add a small volume of anhydrous THF and a crystal of iodine (as an initiator).

-

In the dropping funnel, prepare a solution of 1-bromo-3,5-difluorobenzene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Trifluoroacetylation:

-

Cool the freshly prepared Grignard solution to 0 °C using an ice bath.

-

Slowly add a solution of the trifluoroacetylating agent (e.g., N-(trifluoroacetyl)piperidine, 1.2 equivalents) in anhydrous THF via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with MTBE or diethyl ether (2-3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude oil via silica gel column chromatography, typically using a heptane/ethyl acetate gradient, to yield the pure this compound.

Pathway II: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful method for directly attaching an acyl group to an aromatic ring.[11] This pathway involves the reaction of 1,3-difluorobenzene with a trifluoroacetylating agent, catalyzed by a strong Lewis acid.

Mechanistic Rationale: The reaction proceeds via electrophilic aromatic substitution.[11] The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the trifluoroacetylating agent (e.g., trifluoroacetic anhydride or trifluoroacetyl chloride) to generate a highly electrophilic acylium ion (CF₃CO⁺) or a polarized complex. The electron-rich aromatic ring of 1,3-difluorobenzene then attacks this electrophile. The two fluorine atoms are ortho-, para-directing activators (due to resonance) but are also deactivating (due to induction). The acylation is expected to occur at the C4 position, para to one fluorine and ortho to the other, which is sterically the most accessible and electronically favorable position.

A key aspect of this reaction is that the product ketone is less reactive than the starting material, which prevents over-acylation—a common issue in Friedel-Crafts alkylations. However, the reaction often requires stoichiometric or even excess amounts of the Lewis acid catalyst, as the catalyst complexes with the product ketone.[12]

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Caption: Scheme for Friedel-Crafts acylation.

Materials & Reagents:

-

1,3-Difluorobenzene

-

Trifluoroacetic anhydride or Trifluoroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Apparatus Setup: Use a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen/argon inlet.

-

Reaction Setup:

-

Suspend anhydrous AlCl₃ (1.2-1.5 equivalents) in anhydrous DCM under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of 1,3-difluorobenzene (1.0 equivalent) and trifluoroacetic anhydride (1.1 equivalents) in anhydrous DCM.

-

-

Acylation Reaction:

-

Add the solution from the dropping funnel to the AlCl₃ suspension dropwise, maintaining the internal temperature between 0-5 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-12 hours, monitoring the reaction by TLC or GC-MS.

-

-

Work-up and Isolation:

-

Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This is a highly exothermic step and must be performed with caution in a well-ventilated fume hood.

-

Stir the mixture until all solids have dissolved. Transfer to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to yield the final product.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends on factors such as scale, available starting materials, and equipment.

| Parameter | Grignard Reaction Pathway | Friedel-Crafts Acylation Pathway |

| Starting Materials | 1-Bromo-3,5-difluorobenzene, Mg, Trifluoroacetylating agent | 1,3-Difluorobenzene, Trifluoroacetylating agent, AlCl₃ |

| Key Strengths | High regioselectivity; generally good yields; milder conditions. | Uses a more accessible starting material (1,3-difluorobenzene). |

| Key Challenges | Requires strictly anhydrous conditions; sensitivity of Grignard reagent. | Requires stoichiometric/excess Lewis acid; harsh work-up; potential for side reactions if not controlled. |

| Scalability | Good, but requires careful control of exotherms during Grignard formation. | Can be challenging due to the handling of large quantities of AlCl₃ and vigorous quenching. |

| Safety | Handling of magnesium and pyrophoric nature of concentrated Grignard reagents. | Highly exothermic quenching of AlCl₃; corrosive reagents. |

Conclusion and Future Outlook

Both the Grignard reagent addition and Friedel-Crafts acylation represent robust and viable pathways for the synthesis of this compound. The Grignard approach often provides a more controlled and regioselective route, contingent on the availability of the corresponding aryl bromide. The Friedel-Crafts method, while mechanistically more direct from 1,3-difluorobenzene, requires careful management of harsh Lewis acid catalysts and demanding work-up conditions.

As the demand for complex fluorinated building blocks continues to grow in the pharmaceutical and agrochemical industries, the optimization of these fundamental synthetic routes remains a critical endeavor. Future research will likely focus on developing catalytic Friedel-Crafts systems that operate under milder conditions or exploring novel organometallic pathways, such as those involving organolithium reagents, to further enhance efficiency, safety, and scalability.[13][14][15]

References

-

WIPO Patentscope. WO/2016/058896 PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. Available from: [Link]

-

EPO Patent 3207018. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. Available from: [Link]

- University of Michigan. Grignard Reaction.

- Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

European Patent Office. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLOROPHENYL)-2,2,2-TRIFLUOROETHANONE AND DERIVATIVES THEREOF. Available from: [Link]

- Google Patents. ES2755333T3 - Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives.

-

Justia Patents. process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof. Available from: [Link]

-

Organic Syntheses. 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. Available from: [Link]

-

Harvard University. organolithium reagents 1. Available from: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available from: [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available from: [Link]

-

European Patent Office. EP 3 597 627 A1. Available from: [Link]

-

YouTube. synthesis of organolithium reagents. Available from: [Link]

-

Acros Organics. Organolithium compounds, properties & structures. Available from: [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

- Google Patents. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone.

-

ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF. Available from: [Link]

- Google Patents. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]

- 4. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | 1190865-44-1 [chemicalbook.com]

- 5. jk-sci.com [jk-sci.com]

- 6. data.epo.org [data.epo.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone synthesis - chemicalbook [chemicalbook.com]

- 9. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]

- 13. people.uniurb.it [people.uniurb.it]

- 14. youtube.com [youtube.com]

- 15. fishersci.it [fishersci.it]

1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone mechanism of action

An In-Depth Technical Guide on the Putative Mechanism of Action of 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone

Authored by a Senior Application Scientist

Abstract

This technical guide delineates the probable mechanism of action of this compound, a compound of significant interest in medicinal chemistry and drug development. While direct experimental data on this specific molecule is limited, a comprehensive analysis of its structural analogues, particularly trifluoromethyl ketones, provides a robust framework for understanding its biological activity. The core of this guide focuses on the well-established role of trifluoromethyl ketones as potent inhibitors of serine hydrolases, detailing the formation of a stable hemiketal transition-state analogue. Furthermore, this document explores other potential biological activities and provides detailed experimental protocols for researchers to validate these putative mechanisms.

Introduction: The Chemical and Biological Significance of this compound

This compound is a synthetic organic compound featuring a trifluoroethanone moiety attached to a 3,5-difluorophenyl ring. The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[1][2] The electrophilic nature of the carbonyl carbon in the trifluoroethanone group makes it highly susceptible to nucleophilic attack, a critical feature for its biological activity. The difluorophenyl moiety can further modulate the compound's electronic properties and binding interactions with biological targets. Structurally similar compounds have been identified as key intermediates in the synthesis of pharmaceuticals and agrochemicals, highlighting the potential of this chemical scaffold.[1][3]

Core Putative Mechanism of Action: Inhibition of Serine Hydrolases

The most probable mechanism of action for this compound is the inhibition of serine hydrolases, a large and diverse family of enzymes that includes proteases, lipases, and esterases such as acetylcholinesterase (AChE).

The Chemistry of Inhibition: Formation of a Stable Hemiketal

The catalytic activity of serine hydrolases relies on a catalytic triad, which includes a highly nucleophilic serine residue in the active site. During substrate hydrolysis, this serine attacks the carbonyl carbon of the substrate, forming a transient tetrahedral intermediate. Trifluoromethyl ketones, including this compound, are potent inhibitors because they act as transition-state analogues.[4]

The electrophilic carbonyl carbon of the trifluoroethanone is readily attacked by the active site serine, forming a stable hemiketal.[4][5] This hemiketal closely mimics the tetrahedral intermediate of the natural substrate but is significantly more stable, effectively trapping the enzyme in an inactive state.

Caption: Covalent inhibition of a serine hydrolase by a trifluoromethyl ketone.

Slow-Binding Inhibition: A Hallmark of Potent Enzyme Inhibitors

Many fluoroalkylketone inhibitors of serine hydrolases exhibit slow-binding kinetics.[5] This means that the final, stable enzyme-inhibitor complex is formed through a multi-step process, often involving an initial weak binding event followed by a slower conformational change that leads to tight binding and covalent modification.[5][6] Slow-binding inhibitors are of particular interest in drug development as they can exhibit prolonged pharmacological effects.[5] For instance, the structurally related compound 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone is a slow-binding inhibitor of human acetylcholinesterase with a long residence time on the enzyme.[5][6]

Other Potential Biological Activities

While serine hydrolase inhibition is the most likely primary mechanism, the chemical scaffold of this compound suggests other potential biological activities.

Modulation of Inflammatory Pathways

Derivatives containing the 3,5-difluorophenyl group have shown potent inhibitory effects on neutrophilic inflammation.[7] Specifically, a compound with a 3-(3,5-difluorophenyl) moiety was found to potently inhibit fMLF-induced superoxide production in neutrophils.[7] This suggests that this compound may have anti-inflammatory properties by modulating signaling pathways in immune cells.

Anticancer and Anti-Angiogenic Effects

A novel chalcone derivative bearing a 3-(3,5-difluoro-4-hydroxyphenyl) group demonstrated significant anticancer activity in HeLa cell lines by inhibiting MAP-kinase signaling pathways (ERK1/2, p38, and JNK).[8][9] This compound also exhibited anti-angiogenic activity by inhibiting the hypoxia-inducible factor-1α (HIF-1α).[8][9] These findings suggest that this compound could serve as a scaffold for the development of novel anticancer agents.

Experimental Protocols for Mechanistic Validation

To elucidate the precise mechanism of action of this compound, a series of in vitro and cell-based assays are recommended.

In Vitro Serine Hydrolase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the compound against a model serine hydrolase, such as acetylcholinesterase (AChE).

Materials:

-

Purified serine hydrolase (e.g., human recombinant AChE)

-

Substrate (e.g., acetylthiocholine for AChE)

-

Chromogenic reagent (e.g., Ellman's reagent, DTNB)

-

This compound

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add increasing concentrations of the inhibitor to the assay buffer.

-

Add the enzyme to each well and incubate for a predetermined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate and chromogenic reagent.

-

Monitor the change in absorbance over time using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the reaction rate as a function of inhibitor concentration.

Experimental Workflow for Target Identification and Validation

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 845823-07-6: 1-(3-chloro-5-fluorophenyl)-2,2,2-trifluo… [cymitquimica.com]

- 3. Buy 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | 1190865-44-1 [smolecule.com]

- 4. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1-(3- Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase in HeLa cell lines and anti-angiogenic activity is mediated by HIF-1α in EAC animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase in HeLa cell lines and anti-angiogenic activity is mediated by HIF-1α in EAC animal model - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone

Abstract: This technical guide provides a detailed analysis of the spectroscopic data for 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone (CAS No. 845823-12-3), a key fluorinated building block in medicinal chemistry and materials science.[1] As a senior application scientist, this document moves beyond a simple recitation of data, offering in-depth interpretations grounded in the principles of structural chemistry and magnetic resonance. We will explore the causality behind the observed spectral features in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols described herein represent a self-validating system for the unambiguous structural confirmation of this and related fluorinated acetophenones, providing researchers and drug development professionals with a robust analytical framework.

Introduction: The Structural and Chemical Landscape

This compound is an aromatic ketone characterized by two distinct fluorine environments: a trifluoromethyl (-CF₃) group on the acetyl moiety and two fluorine atoms metasubstituted on the phenyl ring. This substitution pattern imparts unique electronic properties and conformational preferences that are critical to its reactivity and are elegantly revealed through spectroscopic analysis.

The molecule's inherent symmetry is a foundational concept for interpreting its NMR spectra. A C₂ axis of symmetry passes through the C4-C1 bond and the carbonyl group. This symmetry renders the two aromatic fluorine atoms (at C3 and C5) chemically and magnetically equivalent. Likewise, the protons at C2 and C6 are equivalent, as are the carbons at these positions. Understanding this symmetry is the first step in predicting and deciphering the resulting spectral patterns.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the cornerstone of structural elucidation for fluorinated compounds. The presence of multiple NMR-active nuclei (¹H, ¹³C, and ¹⁹F) provides a wealth of correlational data.

Experimental Protocol: NMR Spectrum Acquisition

A robust and reproducible NMR analysis begins with meticulous sample preparation and a standardized acquisition protocol.

-

Sample Preparation: Dissolve approximately 10-20 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical, as solvent polarity can influence chemical shifts.[2] Chloroform-d is a common choice for its balance of solvating power and minimal signal overlap.[3]

-

Internal Standard: Add Tetramethylsilane (TMS, δ = 0.00 ppm) as the internal reference standard for both ¹H and ¹³C NMR. For ¹⁹F NMR, Trichlorofluoromethane (CFCl₃, δ = 0.00 ppm) is the standard reference.[4]

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex coupling patterns.

-

Acquisition Parameters:

-

¹H NMR: Utilize a standard pulse program with a 30° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each unique carbon, simplifying the spectrum. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

-

¹⁹F NMR: Use a standard one-pulse experiment. Proton decoupling is often employed to simplify the spectra, although coupled spectra are invaluable for confirming H-F couplings.

-

¹H NMR Spectroscopy Analysis

The proton NMR spectrum is defined by the electronic environment of the aromatic protons. The potent electron-withdrawing effects of the trifluoroacetyl group and the meta-fluorine atoms deshield these protons, shifting their resonances downfield.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment |

| ~7.75 | ddd | ⁴JHF ≈ 6-8 Hz, ³JHH ≈ 2 Hz, ⁵JHF ≈ 1 Hz | 2H | H-2, H-6 |

| ~7.40 | tt | ³JHF ≈ 8-10 Hz, ³JHH ≈ 2 Hz | 1H | H-4 |

Expert Interpretation:

-

Causality of Chemical Shifts: The protons at the 2 and 6 positions (H-2, H-6) are ortho to the electron-withdrawing trifluoroacetyl group, resulting in significant deshielding and a downfield shift (~7.75 ppm). The H-4 proton is para to the carbonyl group and ortho to two fluorine atoms, placing it in a slightly less deshielded environment (~7.40 ppm).

-

Deciphering the Coupling: The molecular symmetry dictates the observed splitting patterns.

-

H-2/H-6: These equivalent protons are coupled to three other nuclei: the H-4 proton (meta-coupling, ³JHH, ~2 Hz), the fluorine at C-3/C-5 (meta-coupling, ⁴JHF, ~6-8 Hz), and a long-range coupling to the -CF₃ group (⁵JHF, ~1 Hz). This results in a complex multiplet, often appearing as a doublet of doublet of doublets (ddd).

-

H-4: This proton is coupled to the two H-2/H-6 protons (meta-coupling, ³JHH, ~2 Hz) and the two ortho-fluorines at C-3/C-5 (³JHF, ~8-10 Hz). The result is a characteristic triplet of triplets (tt).

-

Figure 2: Key ¹H-¹H and ¹H-¹⁹F spin-spin coupling relationships.

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum reveals the carbon framework, with chemical shifts and C-F coupling constants providing definitive structural proof.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (from C-F coupling) | Coupling Constant (J, Hz) | Assignment |

| ~178 | q | ²JCF ≈ 37 Hz | C=O |

| ~163 | dd | ¹JCF ≈ 255 Hz, ³JCF ≈ 12 Hz | C-3, C-5 |

| ~133 | t | ⁴JCF ≈ 3 Hz | C-1 |

| ~118 | q | ¹JCF ≈ 291 Hz | -CF₃ |

| ~116 | t | ²JCF ≈ 22 Hz | C-4 |

| ~115 | t | ²JCF ≈ 26 Hz, ⁴JCF ≈ 4 Hz | C-2, C-6 |

Expert Interpretation:

-

Carbonyl and CF₃ Carbons: The carbonyl carbon (C=O) appears significantly downfield and is split into a quartet by the three fluorine atoms of the -CF₃ group (a two-bond coupling, ²JCF). The -CF₃ carbon itself exhibits a large one-bond coupling constant (¹JCF) and appears as a quartet around 118 ppm. Data from similar compounds confirms these coupling constants and chemical shifts.[5]

-

Aromatic Carbons: The power of C-F coupling is most evident in the aromatic region.

-

C-3, C-5: These carbons are directly bonded to fluorine, resulting in a very large one-bond coupling constant (¹JCF) that splits the signal into a doublet. A smaller three-bond coupling to the other fluorine further splits it into a doublet of doublets.

-

C-2, C-4, C-6: These carbons exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings to the ring fluorines, appearing as triplets due to coupling with two equivalent fluorine atoms. This self-validating pattern confirms the 3,5-disubstitution pattern.

-

¹⁹F NMR Spectroscopy Analysis

¹⁹F NMR provides a direct window into the fluorine environments, characterized by a wide chemical shift range and high sensitivity.[6][7]

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment |

| ~ -72.0 | t | ⁵JHF ≈ 1 Hz | 3F | -CF₃ |

| ~ -105.0 | t | ³JHF ≈ 9 Hz | 2F | Ar-F |

Expert Interpretation:

-

-CF₃ Signal: The trifluoromethyl group attached to a carbonyl typically resonates in the -70 to -80 ppm range.[4][8] The observed signal is a narrow triplet due to the five-bond long-range coupling (⁵JHF) to the two equivalent H-2/H-6 protons.

-

Aromatic Fluorine Signal: The two equivalent aromatic fluorines are coupled to the ortho H-4 proton (³JHF), resulting in a triplet. This provides complementary information to the ¹H NMR, confirming the connectivity. The chemical shift around -105 ppm is characteristic for fluorobenzenes with electron-withdrawing substituents.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule, providing a rapid and effective method for functional group identification.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Assignment |

| 3100-3000 | Weak | Aromatic C-H Stretch |

| ~1725 | Strong | C=O Stretch (Ketone) |

| 1615, 1590, 1450 | Medium | Aromatic C=C Ring Stretch |

| ~1340 | Strong | C-F Stretch (Aromatic) |

| 1210, 1150 | Very Strong | C-F Stretch (Asymmetric & Symmetric from -CF₃) |

| ~870 | Strong | C-H Out-of-Plane Bend (Isolated Ar-H) |

Expert Interpretation:

The IR spectrum is dominated by two key features that confirm the molecule's identity.

-

Carbonyl Stretch: A very strong absorption around 1725 cm⁻¹. The frequency is higher than a typical aryl ketone (~1690 cm⁻¹) due to the powerful inductive electron withdrawal by the adjacent -CF₃ group, which strengthens and shortens the C=O bond.[9]

-

C-F Stretches: The region from 1350-1100 cm⁻¹ contains multiple, intense absorption bands characteristic of C-F single bonds. The bands for the -CF₃ group are particularly strong and provide an unmistakable signature for this moiety.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, offering further structural confirmation.

Experimental Protocol: Electron Ionization (EI)

-

Sample Introduction: Introduce a dilute solution of the sample via direct infusion or through a GC column into the ion source.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).

Table 5: Predicted Key Mass Spectrometry Fragments (EI-MS)

| m/z | Proposed Fragment Ion | Formula of Fragment |

| 228 | [M]⁺ | [C₈H₃F₅O]⁺ |

| 159 | [M - CF₃]⁺ | [C₇H₃F₂O]⁺ |

| 131 | [C₆H₃F₂]⁺ | [C₆H₃F₂]⁺ |

| 69 | [CF₃]⁺ | [CF₃]⁺ |

Expert Interpretation:

The fragmentation pattern is highly predictable and serves as a definitive fingerprint.

-

Molecular Ion ([M]⁺): The peak at m/z 228 corresponds to the molecular weight of the compound.

-

Alpha-Cleavage: The most significant and characteristic fragmentation is the loss of the trifluoromethyl radical (•CF₃). This alpha-cleavage is highly favorable as it results in the formation of a stable acylium ion, the 3,5-difluorobenzoyl cation, which gives a strong base peak at m/z 159.

-

Other Fragments: The peak at m/z 69 corresponds to the trifluoromethyl cation itself. Subsequent loss of carbon monoxide (CO) from the acylium ion gives the difluorophenyl cation at m/z 131.

Figure 3: Primary fragmentation pathway in Electron Ionization Mass Spectrometry.

Conclusion

The structural elucidation of this compound is a textbook example of synergistic multi-technique spectroscopic analysis. The symmetry of the molecule provides a clear and predictable set of couplings in NMR, while the distinct electronic environments of the fluorine and hydrogen atoms give rise to characteristic chemical shifts. IR spectroscopy confirms the key functional groups, and mass spectrometry validates the molecular weight and primary fragmentation pathways. The data and interpretations presented in this guide constitute a self-validating analytical workflow, equipping researchers with the necessary tools to confidently identify and characterize this important chemical entity.

References

-

PubChem. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. ES2755333T3 - Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives.

-

Fujiwara, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry. Available at: [Link]

-

NIST. Ethanone, 2,2,2-trifluoro-1-phenyl-. NIST Chemistry WebBook. Available at: [Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. Available at: [Link]

-

European Patent Office. EP3597627A1 - Process for the preparation of 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone. Available at: [Link]

-

ChemRxiv. Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. Available at: [Link]

-

Springer. FT-IR, UV, NMR, Spectral Examinations Report.... Available at: [Link]

-

University of Ottawa. Fluorine NMR. uOttawa NMR Facility. Available at: [Link]

-

ACS Publications. Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. Journal of the American Chemical Society. Available at: [Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. Available at: [Link]

-

Yuniati, Y. et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

-

UNIFESP. Fluorescence analysis of iodinated acetophenone derivatives. Repositório Institucional UNIFESP. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

-

RSC Publishing. 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. Available at: [Link]

-

Palacký University Olomouc. Table of Characteristic IR Absorptions. Available at: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.washington.edu [chem.washington.edu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. data.epo.org [data.epo.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Ethanone, 2,2,2-trifluoro-1-phenyl- [webbook.nist.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone, a compound of interest in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and molecular characterization. We will delve into the theoretical underpinnings of the expected spectrum, predict the chemical shifts and coupling patterns based on established principles, and provide a detailed experimental protocol for acquiring high-quality data.

Molecular Structure and its Influence on the ¹H NMR Spectrum

The structure of this compound features a 3,5-difluorophenyl ring attached to a trifluoroacetyl group. This specific arrangement of fluorine atoms and the potent electron-withdrawing trifluoroacetyl moiety dictates the key features of its proton NMR spectrum.

The aromatic region of the spectrum is of primary interest, arising from the three protons on the benzene ring. The symmetry of the molecule simplifies the spectrum, with two chemically equivalent protons at the C2 and C6 positions (H-2/H-6) and one unique proton at the C4 position (H-4).

Figure 1: Molecular structure of this compound with atom numbering.

The strong electron-withdrawing nature of both the fluorine atoms and the trifluoroacetyl group significantly deshields the aromatic protons. This deshielding effect causes the proton signals to appear at a lower field (higher ppm) in the NMR spectrum compared to unsubstituted benzene (δ ≈ 7.3 ppm).[1]

Predicted ¹H NMR Spectral Parameters

| Proton(s) | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constants (J) |

| H-4 | ~7.8 - 8.2 ppm | Triplet of triplets (tt) | ³J(H-F) ≈ 8-10 Hz, ⁵J(H-F) ≈ 2-3 Hz |

| H-2, H-6 | ~8.1 - 8.5 ppm | Doublet of triplets (dt) or Multiplet (m) | ³J(H-H) ≈ 2-3 Hz, ⁴J(H-F) ≈ 6-8 Hz, ⁴J(H-F) ≈ 1-2 Hz |

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃).

Rationale for Predictions:

-

Chemical Shifts: The presence of three highly electronegative fluorine atoms on the phenyl ring, combined with the powerful inductive and resonance electron-withdrawing effects of the trifluoroacetyl group, will push the chemical shifts of the aromatic protons significantly downfield. The protons at positions 2 and 6 are expected to be the most deshielded due to their proximity to the trifluoroacetyl group.

-

Multiplicity and Coupling Constants: The observed splitting patterns are a result of spin-spin coupling between protons and fluorine atoms. Long-range H-F couplings are common and often significant in magnitude.[3][4]

-

H-4 Signal: The proton at the C4 position is expected to couple to the two equivalent fluorine atoms at C3 and C5 with a three-bond coupling constant (³J(H-F)) of approximately 8-10 Hz, resulting in a triplet. Further coupling to the trifluoromethyl fluorines via a five-bond coupling (⁵J(H-F)) of around 2-3 Hz would split this triplet into a triplet of triplets.

-

H-2/H-6 Signals: The protons at the C2 and C6 positions will couple to the adjacent H-4 proton with a small meta-coupling constant (⁴J(H-H)) of 2-3 Hz, leading to a doublet. Each line of this doublet will then be split by the fluorine at C3 (or C5) with a four-bond coupling (⁴J(H-F)) of approximately 6-8 Hz, and by the fluorine at C5 (or C3) with another, smaller four-bond coupling (⁴J(H-F)) of around 1-2 Hz, resulting in a complex multiplet, often appearing as a doublet of triplets. Potential through-space coupling to the trifluoromethyl group's fluorine atoms could further complicate this signal.[5]

-

Figure 2: Spin-spin coupling network for the aromatic protons of this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-resolution ¹H NMR spectrum of this compound, the following protocol is recommended.

Materials and Equipment:

-

NMR Spectrometer (400 MHz or higher recommended for better resolution)

-

5 mm NMR tubes

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

This compound sample

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to dissolve the sample.

-

Vortex the vial to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity. For aromatic compounds, good shimming is crucial for resolving fine couplings.

-

Tune and match the proton probe.

-

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is suitable.

-

Spectral Width (SW): Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Number of Scans (NS): Acquire at least 16 scans for a good signal-to-noise ratio.

-

Relaxation Delay (D1): Use a relaxation delay of at least 2 seconds to ensure quantitative integration if needed.

-

Acquisition Time (AQ): An acquisition time of at least 3 seconds is recommended to ensure high digital resolution.

-

Temperature: Maintain a constant temperature, typically 298 K.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.

-

Perform baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

Figure 3: Recommended workflow for ¹H NMR analysis.

Advanced NMR Experiments for Structural Confirmation

For unambiguous assignment of the proton signals and determination of all coupling constants, two-dimensional (2D) NMR experiments are invaluable.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment will show a cross-peak between the H-2/H-6 and H-4 signals, confirming their scalar coupling.

-

¹H-¹⁹F HSQC (Heteronuclear Single Quantum Coherence): This experiment would definitively correlate the aromatic protons with the fluorine atoms they are coupled to, allowing for the precise determination of H-F coupling constants.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a well-defined set of signals in the aromatic region, characterized by significant downfield shifts and complex splitting patterns due to H-H and H-F couplings. This in-depth guide provides the theoretical framework and practical steps for researchers to predict, acquire, and interpret this spectrum. The application of the outlined experimental protocol and, if necessary, advanced 2D NMR techniques will enable a comprehensive and accurate structural characterization of this important fluorinated ketone.

References

- Matsumori, N., et al. (1994). Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins. Carbohydrate Research, 258, 11-26.

-

Reich, H. J. (n.d.). Structure Determination Using NMR Spectroscopy: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

Williamson, K. L., & Fenstermaker, J. C. (1966). Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobicyclo[2.2.1]heptenes. Journal of the American Chemical Society, 88(14), 3343–3347. Available at: [Link]

-

ResearchGate. (2007). Coupling of Protons with Fluorine. Retrieved from [Link]

-

Baran, P. S., et al. (2013). Supporting Information for "Total Synthesis of (+)-Aeruginosin 298-A". The Royal Society of Chemistry. Available at: [Link]

-

Saunders, C. M., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. Available at: [Link]

-

PubChem. (n.d.). 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. Retrieved from [Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1–12. Available at: [Link]

-

Facey, G. (2014, March 11). Chemical Exchange Agents to Simplify NMR Spectra. University of Ottawa NMR Facility Blog. Retrieved from [Link]

-

Hoye, T. R., et al. (2012). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | 1190865-44-1 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone

Abstract